molecular formula C13H14N2O3S B13843657 [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate

[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate

Cat. No.: B13843657
M. Wt: 278.33 g/mol
InChI Key: SOQHOAQNHIYGEE-UHFFFAOYSA-N
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Description

[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate: is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving efficiency.

    Catalytic Processes: Catalysts such as palladium or platinum are used to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, thiols, and solvents like dimethylformamide and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and sulfide derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

    Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in various biological pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal strains.

Medicine

    Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infections.

Industry

    Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: The compound is used in the formulation of pharmaceutical products due to its biological activity.

Mechanism of Action

The mechanism of action of [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound with a simpler structure.

    Thiophene: A related heterocyclic compound with a sulfur atom in a five-membered ring.

    Benzofuran: A similar compound with an oxygen atom instead of sulfur.

Uniqueness

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate

InChI

InChI=1S/C13H14N2O3S/c1-8(15(13(14)17)18-9(2)16)12-7-10-5-3-4-6-11(10)19-12/h3-8H,1-2H3,(H2,14,17)

InChI Key

SOQHOAQNHIYGEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC(=O)C

Origin of Product

United States

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